3-(3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
3-(3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyrazine is a compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a promising candidate for drug development.
Preparation Methods
The synthesis of 3-(3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyrazine involves several steps. One common method includes the reaction of 2-chloropyrazine with hydrazine hydrate in ethanol at elevated temperatures, followed by the addition of 4-(trifluoromethyl)benzaldehyde. The reaction mixture is then subjected to cyclization under acidic conditions to form the desired triazolopyrazine derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with higher yields and purity.
Chemical Reactions Analysis
3-(3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For instance, it inhibits the activity of c-Met and VEGFR-2 kinases, which are involved in cell signaling pathways that regulate cell growth and survival. By binding to these kinases, the compound disrupts their signaling, leading to the inhibition of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
3-(3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyrazine can be compared with other triazolopyrazine derivatives, such as:
3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: This compound shares a similar core structure but lacks the phenyl group, which may affect its biological activity and pharmacokinetic properties.
N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine: This compound has a different ring system but also contains the trifluoromethylphenyl group, making it a useful comparison for studying structure-activity relationships.
Properties
Molecular Formula |
C15H9F3N6 |
---|---|
Molecular Weight |
330.27 g/mol |
IUPAC Name |
3-[5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl]-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C15H9F3N6/c16-15(17,18)10-3-1-9(2-4-10)13-11(7-20-22-13)14-23-21-12-8-19-5-6-24(12)14/h1-8H,(H,20,22) |
InChI Key |
WLMZPEFQZFBHKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C3=NN=C4N3C=CN=C4)C(F)(F)F |
Origin of Product |
United States |
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